molecular formula C17H13ClF3N3O2S2 B10914871 7-(5-chlorothiophen-2-yl)-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(5-chlorothiophen-2-yl)-2-sulfanyl-1-(tetrahydrofuran-2-ylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10914871
M. Wt: 447.9 g/mol
InChI Key: FSMMPQIJTSNEFI-UHFFFAOYSA-N
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Description

“7-(5-CHLORO-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(1H)-one core structure. This compound is characterized by the presence of a chlorothienyl group, a sulfanyl group, a tetrahydrofuranmethyl group, and a trifluoromethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(5-CHLORO-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorothienyl group: This step may involve halogenation and subsequent thiophene ring formation.

    Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Addition of the tetrahydrofuranmethyl group: This may involve protection-deprotection strategies and selective alkylation.

    Incorporation of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyrimidinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

This compound may be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-(5-CHLORO-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-Chloro-2-thienyl)-2-sulfanyl-1-(tetrahydro-2-furanylmethyl)-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one
  • 7-(5-Chloro-2-thienyl)-2-sulfanyl-1-(tetrahydro-2-furanylmethyl)-5-ethylpyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of “7-(5-CHLORO-2-THIENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H13ClF3N3O2S2

Molecular Weight

447.9 g/mol

IUPAC Name

7-(5-chlorothiophen-2-yl)-1-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H13ClF3N3O2S2/c18-12-4-3-11(28-12)10-6-9(17(19,20)21)13-14(22-10)24(16(27)23-15(13)25)7-8-2-1-5-26-8/h3-4,6,8H,1-2,5,7H2,(H,23,25,27)

InChI Key

FSMMPQIJTSNEFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C(=CC(=N3)C4=CC=C(S4)Cl)C(F)(F)F)C(=O)NC2=S

Origin of Product

United States

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